![molecular formula C21H20FN3O3S B2952817 N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide CAS No. 895802-26-3](/img/structure/B2952817.png)
N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups. It contains a thiazole ring, which is a five-membered ring containing nitrogen and sulfur atoms. Thiazole rings are found in many biologically active substances, including some pharmaceuticals . The compound also has fluorophenyl and methoxyphenyl groups, which are common in many organic compounds and can significantly influence the compound’s physical and chemical properties .
Molecular Structure Analysis
The molecular structure of a compound determines its properties and reactivity. This compound’s structure includes a thiazole ring, fluorophenyl, and methoxyphenyl groups. These groups could influence the compound’s polarity, stability, and how it interacts with other molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors like polarity, molecular weight, and functional groups can influence properties like solubility, melting point, and reactivity .Applications De Recherche Scientifique
Structural and Photophysical Studies
Two N-substituted 3,5-diphenyl-2-pyrazoline-1-thiocarboxamides :This study explores the structures of N-substituted pyrazoline-thiocarboxamides, emphasizing the geometric parameters and intramolecular interactions. The research contributes to understanding the structural basis for the photophysical properties of thiazole and pyrazoline derivatives, which could be analogous to the compound , particularly in terms of molecular conformation and potential applications in materials science or as molecular probes (Köysal et al., 2005).
Fluorescent Properties for Imaging and Sensing
N-ethoxycarbonylpyrene- and perylene thioamides as building blocks in the synthesis of efficient color-tunable 4-hydroxythiazole-based fluorophores :This research demonstrates the use of thioamide derivatives in synthesizing fluorescent dyes with applications in imaging and sensing. The tunable fluorescence across a broad spectrum suggests potential research applications for the compound of interest in developing new fluorescent probes or materials (Witalewska et al., 2019).
Antimicrobial and Anticancer Activities
New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities :Exploring the antimicrobial properties of thiazole derivatives, this study provides a basis for investigating the potential biomedical applications of similar compounds. The synthesis and testing of thiazole derivatives against various microorganisms suggest a route for the development of new antimicrobial agents, which could include research on the compound (Wardkhan et al., 2008).
Microwave-Assisted One-Pot Three Component Synthesis of Some Thiazolyl(Hydrazonoethyl)Thiazoles as Potential Anti-Breast Cancer Agents :This study underscores the anticancer potential of thiazole derivatives through a novel synthesis approach. The evaluation of these compounds against breast cancer cell lines suggests a promising area for further research, potentially including the compound of interest, in the quest for new cancer therapies (Mahmoud et al., 2021).
Mécanisme D'action
Target of Action
The compound contains a thiazole ring, a fluorophenyl group, and a methoxyphenyl group. Compounds with these groups are often involved in interactions with various enzymes and receptors in the body . .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to have antimicrobial activity, suggesting they might interfere with biochemical pathways essential for the growth and reproduction of microorganisms .
Safety and Hazards
Orientations Futures
The future directions for research on this compound would depend on its intended use and the results of initial studies. If it shows promise in a particular application, further studies could be conducted to optimize its properties, determine its mechanism of action, and assess its safety and efficacy .
Propriétés
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-N'-(3-methoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-13-18(29-21(24-13)14-6-8-15(22)9-7-14)10-11-23-19(26)20(27)25-16-4-3-5-17(12-16)28-2/h3-9,12H,10-11H2,1-2H3,(H,23,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYSGFMIPFCADZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-isopropyl-N-[3-(isopropylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]propanamide](/img/structure/B2952734.png)
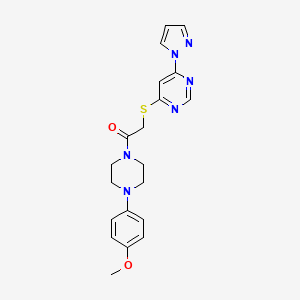

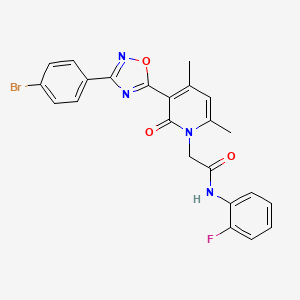
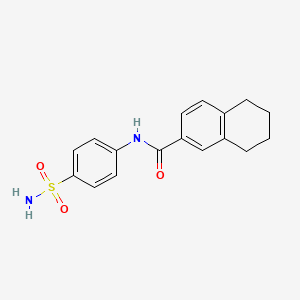

![3-[3-(3-bromophenyl)-1-(2-carbamoylethyl)-1H-pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B2952742.png)
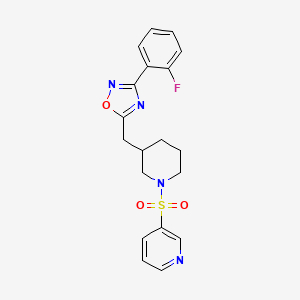

![3-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2952751.png)
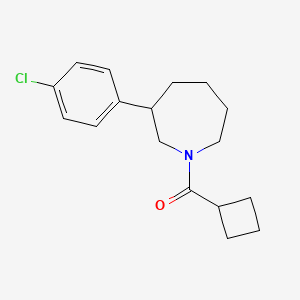

![5-Ethyl-7-methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one](/img/structure/B2952755.png)
